2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(12-21-13-19-14-4-1-2-5-15(14)21)20-8-7-17(24-11-9-20)16-6-3-10-23-16/h1-6,10,13,17H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQROLAWWXQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various case studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15N3O2S
- Molecular Weight : 299.37 g/mol
- IUPAC Name : this compound
This compound incorporates a benzimidazole moiety and a thiazepane ring, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range between 0.3 and 8.5 µM against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
Anticancer Activity
Research has suggested that compounds featuring the benzimidazole scaffold possess anticancer properties. A study demonstrated that certain benzimidazole derivatives inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
The compound's potential as an inhibitor of specific enzymes has also been explored. For example, benzimidazole derivatives have been identified as effective inhibitors of certain kinases involved in cancer progression. The binding affinity and inhibitory concentrations of these compounds are critical for their therapeutic potential .
Case Study 1: Antimicrobial Efficacy
A study published in Innovare Academics assessed the antimicrobial activity of a series of benzimidazole derivatives, including those structurally similar to our compound. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than conventional antibiotics .
Case Study 2: Anticancer Properties
In a research article focusing on the anticancer properties of benzimidazole derivatives, it was found that specific compounds led to a marked decrease in cell viability in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Research Findings Summary Table
Comparison with Similar Compounds
Key Structural Differences:
- Thiazepane vs. Thiazolidinone/Thiazole: The 1,4-thiazepane ring in the target compound provides a seven-membered ring system, offering greater conformational flexibility compared to the five-membered thiazole/thiazolidinone rings in analogues like (4a) . This flexibility may improve target binding in complex enzymes or receptors.
- This contrasts with phenyl or alkyl substituents in analogues .
Physicochemical Properties
- Solubility: The furan and thiazepane groups likely improve aqueous solubility compared to purely aromatic analogues (e.g., 2-(aryl)-ethanones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
